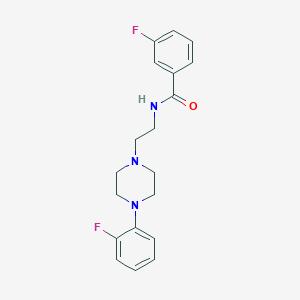

3-氟-N-(2-(4-(2-氟苯基)哌嗪-1-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide”, has been studied in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide” can be analyzed using various radioanalytical methods, including radio-Thin Layer Chromatography (TLC), High Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) . In LC- (ESI)-MS analysis, the labelled product was identified with m/z ratio of 435 ([M + H +]) .Chemical Reactions Analysis

The crude reaction mixture of “3-fluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzamide” consists of p - [18 F]MPPF and 2–4 labelled impurities eluting after the product fraction . The heating method had no significant effect on the composition of labelled by-products .科学研究应用

DNA 小沟结合

与 3-氟-N-(2-(4-(2-氟苯基)哌嗪-1-基)乙基)苯甲酰胺在结构上相关的化合物,例如 Hoechst 33258 衍生物,已被探索用于它们与双链 B-DNA 小沟的强结合。这些相互作用特别针对富含 AT 的序列,并且此类化合物已在荧光 DNA 染色中得到应用,有助于细胞生物学中的染色体和核分析。它们的效用延伸到用作放射防护剂和拓扑异构酶抑制剂,展示了针对 DNA 相互作用的药物设计的起点 (Issar & Kakkar, 2013)。

抗精神病药物中的药效团

芳基环烷胺,包括苯基哌啶和哌嗪,体现了对几种抗精神病药物至关重要的药效团。研究表明,芳基烷基取代基的修饰可以显着提高针对 D(2) 样受体的化合物的选择性和效力。这一研究领域强调了这些药效团在新精神药物开发中的重要性,提供了对分子设计的见解,可以改善治疗效果 (Sikazwe et al., 2009)。

抗菌和抗结核应用

哌嗪衍生物在抗菌和抗结核应用中显示出前景。哌嗪-苯并噻嗪酮类化合物如 Macozinone 正在进行治疗结核病 (TB) 的临床研究,表明这些结构在解决结核病发病机制中的作用。其靶标的识别,即参与合成结核分枝杆菌细胞壁中必需的阿拉伯聚合物的脱卡普伦基磷酸核糖氧化酶 DprE1,突出了它们在开发更有效的结核病药物方案中的潜力 (Makarov & Mikušová, 2020)。

环境应用的高级材料设计

纳滤 (NF) 膜技术的创新,特别是那些结合哌嗪基聚合物的技术,在水处理和脱盐方面取得了重大进展。源自哌嗪修饰的 NF 膜中皱缩的聚酰胺层的开发,在膜分离性能方面表现出显着改善。此类进步使更有效的软化、净化和废水处理成为可能,展示了化学设计在环境可持续性工作中的应用 (Shao et al., 2022)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

For example, a compound with a similar structure, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been demonstrated to inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

生化分析

Biochemical Properties

The compound’s structure suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity. Piperazine derivatives are known to interact with various neurotransmitter systems. The presence of a piperazine ring in the compound suggests that it may have applications in neuropharmacological research, potentially as a modulator of neurotransmitter activity.

Cellular Effects

Molecular Mechanism

属性

IUPAC Name |

3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O/c20-16-5-3-4-15(14-16)19(25)22-8-9-23-10-12-24(13-11-23)18-7-2-1-6-17(18)21/h1-7,14H,8-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYWIANKTWRBIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2871391.png)

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2871392.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2871393.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2871394.png)

![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2871397.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone](/img/structure/B2871399.png)

![N-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2871403.png)

![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2871407.png)